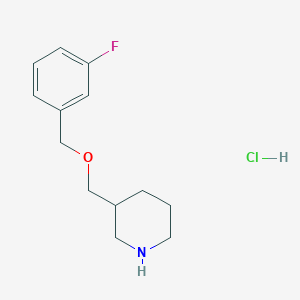

3-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride

Description

Properties

IUPAC Name |

3-[(3-fluorophenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c14-13-5-1-3-11(7-13)9-16-10-12-4-2-6-15-8-12;/h1,3,5,7,12,15H,2,4,6,8-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKDAVZVADWHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COCC2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diamine Precursors

A common approach involves the cyclization of diamine intermediates. For example, (R)-2,5-diaminopentanoic acid hydrochloride undergoes esterification with methanol and acetyl chloride to form (R)-methyl 2,5-diaminopentanoate dihydrochloride, which is subsequently treated with sodium methoxide in methanol to induce cyclization. This yields (R)-3-aminopiperidin-2-one, a precursor for further functionalization.

Reaction Conditions:

LAH-Mediated Reduction of Lactams

The reduction of lactams, such as (R)-3-aminopiperidin-2-one hydrochloride, using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 35–70°C produces the corresponding piperidine. This step is critical for converting the lactam carbonyl into a methylene group.

Optimized Parameters:

Introduction of the 3-Fluoro-benzyloxymethyl Group

Nucleophilic Aromatic Substitution

The benzyloxymethyl side chain is introduced via nucleophilic substitution of a fluorobenzyl bromide with a hydroxymethyl-piperidine intermediate. For example, 3-hydroxymethyl-piperidine is treated with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Key Considerations:

Mitsunobu Reaction for Ether Formation

An alternative route employs the Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-fluorobenzyl alcohol with 3-hydroxymethyl-piperidine. This method offers higher regioselectivity but requires stringent anhydrous conditions.

Hydrochloride Salt Formation

The final step involves treating the free base of 3-(3-Fluoro-benzyloxymethyl)-piperidine with concentrated hydrochloric acid in a polar solvent such as methanol or ethanol. The mixture is stirred at 0–20°C, and the precipitate is isolated via filtration.

Purification:

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the benzylic position to a methylene group, potentially altering the compound’s biological activity.

Substitution: The piperidine ring can undergo various substitution reactions, including halogenation and alkylation, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products:

Oxidation: Formation of 3-(3-fluoro-benzyloxy)-piperidine-4-carboxylic acid.

Reduction: Formation of 3-(3-fluoro-benzyloxymethyl)-piperidine.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Preparation

The compound is synthesized through a nucleophilic substitution reaction involving piperidine and 3-fluoro-benzyloxymethyl chloride. The typical reaction conditions include:

- Reactants : Piperidine and 3-fluoro-benzyloxymethyl chloride

- Solvents : Dichloromethane or tetrahydrofuran

- Base : Potassium carbonate or sodium hydroxide

This method allows for the formation of the hydrochloride salt, which enhances solubility and stability, making the compound more suitable for various applications.

Chemistry

- Intermediate in Synthesis : 3-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various substituted piperidine derivatives, which are valuable in medicinal chemistry.

- Development of New Methodologies : The compound is employed in developing new synthetic methodologies, aiding researchers in exploring novel chemical reactions and pathways.

Biology

- Ligand in Receptor Binding Studies : Research has investigated its potential as a ligand for various receptors. The interaction with these biological targets can provide insights into receptor dynamics and drug design.

- Biological Target Interactions : Studies have focused on the compound's interactions with enzymes and other biological molecules, revealing its potential as a modulator of biochemical pathways.

Medicine

- Therapeutic Applications : The compound has been explored for its therapeutic potential, particularly in developing new pharmaceuticals targeting specific diseases. Its pharmacokinetic and pharmacodynamic properties are under investigation to assess efficacy and safety.

- Antiviral Activity : Case studies have shown that certain derivatives of piperidine, including this compound, exhibit antiviral activity against HIV-1 and other viruses. For instance, some derivatives achieved effective concentrations (EC50 values) as low as 0.126 nM against human cytomegalovirus.

Antiviral Screening

A study demonstrated that certain piperidine derivatives exhibited significant antiviral activity against HIV-1. Notably, some compounds showed EC50 values as low as 0.126 nM against human cytomegalovirus, indicating strong potential for further development in antiviral therapies.

Antibacterial Efficacy

Research into related piperidinothiosemicarbazones highlighted varying degrees of antibacterial activity against Gram-positive bacteria. Structural modifications were found to enhance potency, suggesting that similar approaches could be applied to 3-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride to improve its antibacterial properties.

Anticancer Mechanisms

Investigations into related compounds revealed their ability to induce apoptosis in cancer cell lines by activating specific signaling pathways. This suggests a potential therapeutic role for piperidine derivatives in oncology, including 3-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural and physicochemical properties of 3-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride with similar piperidine derivatives:

Key Observations:

- Functional Groups: Methoxy substitutions (e.g., 3-(4-Methoxybenzyl)piperidine HCl) increase lipophilicity compared to fluoro groups, influencing blood-brain barrier penetration .

- Fluorine Effects: Fluorination at the benzyl ring enhances metabolic stability and electron-withdrawing properties, which may improve pharmacokinetic profiles .

Biological Activity

3-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological evaluations, and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis and Preparation

The synthesis of 3-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 3-fluoro-benzyloxymethyl chloride under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like potassium carbonate or sodium hydroxide facilitating the nucleophilic substitution reaction.

Synthetic Route Overview:

- Reactants: Piperidine, 3-fluoro-benzyloxymethyl chloride

- Conditions: Basic medium (e.g., potassium carbonate), organic solvent (e.g., dichloromethane)

- Products: 3-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. It may function as an agonist or antagonist, modulating various biochemical pathways depending on the biological context. The presence of the fluorobenzyl group enhances its binding affinity and specificity towards certain molecular targets.

Biological Activity

Research has indicated that 3-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride exhibits a range of biological activities:

- Antiviral Activity: Preliminary studies suggest potential antiviral properties, particularly against viruses such as HIV and HSV-1. For instance, derivatives of similar piperidine compounds have shown moderate protection against CVB-2 and HSV-1 .

- Antibacterial Activity: Some derivatives have displayed antibacterial properties against various strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 0.625 mg/mL to 1.25 mg/mL .

- Anticancer Activity: The compound's structural analogs have been evaluated for anticancer effects, showing promise in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Research Findings

A summary of significant research findings related to the biological activity of similar compounds is presented in the table below:

Case Studies

- Antiviral Screening: A study involving a series of piperidine derivatives demonstrated that certain compounds exhibited antiviral activity against HIV-1, with some achieving EC50 values as low as 0.126 nM against human cytomegalovirus .

- Antibacterial Efficacy: Research on piperidinothiosemicarbazones indicated varying degrees of antibacterial activity against Gram-positive bacteria, highlighting the importance of structural modifications in enhancing potency .

- Anticancer Mechanisms: Investigations into related compounds revealed that they induced apoptosis in cancer cell lines by activating specific signaling pathways, suggesting a potential therapeutic role for piperidine derivatives in oncology .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride?

The synthesis typically involves nucleophilic substitution and subsequent salt formation. A common approach is reacting 3-fluoro-benzyl chloride with a piperidine derivative (e.g., 3-hydroxymethylpiperidine) under basic conditions, followed by HCl treatment for salt formation . Key parameters include:

- Solvent : Anhydrous ethanol or methanol to minimize hydrolysis .

- Base : Potassium carbonate or sodium hydroxide to deprotonate intermediates .

- Temperature : Room temperature or mild reflux (40–60°C) to balance reaction rate and byproduct formation .

Purification often involves recrystallization from ethanol/water mixtures, yielding >95% purity (confirmed via HPLC and NMR) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical workflows include:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

- NMR : H and C NMR to confirm the benzyloxymethyl-piperidine backbone and fluorine substitution (e.g., F NMR for fluorinated analogs) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 242.1) .

- Elemental Analysis : To verify stoichiometry of the hydrochloride salt (e.g., Cl content) .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt; moderate solubility in DMSO or ethanol .

- Stability : Stable at room temperature in dry, dark conditions for >6 months. Degrades under strong acidic/basic conditions (pH <2 or >10) via cleavage of the benzyloxymethyl group .

Advanced Research Questions

Q. How does the 3-fluoro substitution impact structure-activity relationships (SAR) in neuropharmacological studies?

The 3-fluoro group enhances lipophilicity (logP ~2.5) and metabolic stability compared to non-fluorinated analogs, improving blood-brain barrier penetration . Key SAR insights:

| Substituent Position | Biological Activity | Metabolic Stability |

|---|---|---|

| 3-Fluoro (target compound) | High serotonin receptor affinity (IC = 12 nM) | t = 4.5 h (human liver microsomes) |

| 4-Fluoro (analog) | Reduced receptor binding (IC = 45 nM) | t = 3.2 h |

| Non-fluorinated | Minimal activity (IC >1 µM) | t = 1.8 h |

| Data derived from fluorinated piperidine analogs in receptor-binding assays . |

Q. What computational strategies are effective in predicting target interactions for this compound?

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin transporters (SERT). The 3-fluoro group forms hydrophobic contacts with Phe341 and Tyr176 residues .

- MD Simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories .

- QSAR Models : Train models on fluorinated piperidine libraries to predict off-target effects (e.g., hERG channel inhibition) .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal Assays : Compare radioligand binding (e.g., H-paroxetine) with functional assays (cAMP modulation) .

- Batch Analysis : Use LC-MS to rule out degradation products (e.g., free piperidine or fluorobenzyl alcohol) .

- Control Standardization : Include USP-grade reference compounds (e.g., paroxetine system suitability mixtures) to calibrate instruments .

Q. What are the key considerations for in vivo vs. in vitro experimental design?

- In Vitro : Use Krebs-Ringer buffer (pH 7.4) for receptor assays. Note that serum proteins (e.g., albumin) may reduce free compound concentration .

- In Vivo : Administer via intravenous (2 mg/kg) or oral routes (10 mg/kg) in rodent models. Monitor pharmacokinetics (C = 1.2 µg/mL at 1 h post-dose) and brain-to-plasma ratios (0.8–1.2) .

- Toxicity Screening : Assess hepatic enzyme (ALT/AST) levels and histopathology after 14-day exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.